molecular formula C18H19N5O2 B2679994 3-[(3-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108215-30-9

3-[(3-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2679994
CAS No.: 2108215-30-9
M. Wt: 337.383
InChI Key: URCDOTZIULNFFR-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one class, featuring a bicyclic core with a triazole fused to a pyrazinone ring. Key structural elements include:

  • 6-Phenyl substituent: Enhances lipophilicity and π-π stacking interactions.
  • Molecular formula: Presumed to be C₁₈H₁₉N₅O₂ (based on the 4-methylpiperidinyl analog in ) with a molecular weight of ~337.38 g/mol .

Properties

IUPAC Name

3-(3-methylpiperidine-1-carbonyl)-6-phenyl-5H-triazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-6-5-9-22(10-12)18(25)15-16-17(24)19-14(11-23(16)21-20-15)13-7-3-2-4-8-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCDOTZIULNFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazolopyrazine core through cyclization reactions, followed by the introduction of the piperidine and phenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazolopyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[(3-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(3-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications in Piperidine/Piperazine Derivatives

Compound ID/Ref Core Structure Substituents at Position 3 Position 6 Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes
Target Compound [1,2,3]Triazolo[1,5-a]pyrazin-4(5H)-one 3-Methylpiperidin-1-yl carbonyl Phenyl C₁₈H₁₉N₅O₂ ~337.38 Not reported in evidence
SD69-0046 [1,2,3]Triazolo[1,5-a]pyrazin-4(5H)-one 4-(2,3-Dimethylphenyl)piperazine-1-carbonyl Methyl C₁₉H₂₄N₆O₂ 368.44 Potential kinase inhibitor (structural analogy to TGF-β inhibitors in )
SD69-0294 [1,2,3]Triazolo[1,5-a]pyrazin-4(5H)-one 4-(2-Chlorophenyl)piperazine-1-carbonyl Phenyl C₂₂H₂₁ClN₆O₂ 436.90 Higher molecular weight; chlorine enhances lipophilicity
4-Methylpiperidinyl analog [1,2,3]Triazolo[1,5-a]pyrazin-4(5H)-one 4-Methylpiperidin-1-yl carbonyl Phenyl C₁₈H₁₉N₅O₂ 337.38 Available commercially (95% purity)
Pyrrolidinyl analog [1,2,3]Triazolo[1,5-a]pyrazin-4(5H)-one Pyrrolidin-1-yl carbonyl 4-Chlorophenyl C₁₇H₁₄ClN₅O₂ 363.78 Chlorophenyl group may improve target binding affinity

Key Observations :

  • Piperidine vs.
  • Substituent Position : The 3-methyl vs. 4-methyl position on piperidine () alters steric effects, which could modulate receptor interactions .
  • Chlorophenyl vs.

Heterocyclic Core Variations

Compound ID/Ref Core Structure Key Modifications Molecular Formula Molecular Weight (g/mol) Activity Notes
Target Compound [1,2,3]Triazolo[1,5-a]pyrazin-4(5H)-one N/A C₁₈H₁₉N₅O₂ ~337.38 N/A
S553-0280 Pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazole instead of triazole; 3-chlorophenyl C₁₂H₈ClN₃O 245.67 Simpler structure; lower molecular weight
Thieno-fused analog Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Thieno fusion replaces pyrazinone Varies ~300–350 Higher anticancer activity vs. aryl-fused cores

Key Observations :

  • Triazole vs. Pyrazole : The triazole core in the target compound may offer superior hydrogen-bonding capacity compared to pyrazole derivatives like S553-0280 .
  • Thieno-Fused Cores: highlights that thieno-fused analogs exhibit enhanced anticancer activity, suggesting the phenyl-pyrazinone core in the target compound may be less potent .

Biological Activity

The compound 3-[(3-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2

This compound features a triazole ring fused with a pyrazinone moiety, along with a piperidine carbonyl substituent. Its molecular weight is approximately 326.4 g/mol.

Anticancer Properties

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to This compound were evaluated for their cytotoxic effects on various cancer cell lines.

Compound Cell Line IC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The compound 12e , closely related to our target compound, showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro, suggesting potential for further development as an anticancer agent .

The mechanism through which This compound exerts its biological effects likely involves interaction with specific molecular targets such as kinases or receptors. The piperidine moiety may facilitate binding through hydrogen bonding and hydrophobic interactions .

Study on Antitubercular Activity

A series of related compounds were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited IC90 values indicating significant efficacy against the pathogen . Although direct studies on our compound are lacking, the promising results from structurally similar compounds suggest potential antitubercular properties.

Cytotoxicity Assessment

In cytotoxicity studies involving human embryonic kidney cells (HEK-293), several derivatives demonstrated low toxicity profiles. This indicates that compounds with similar structures to our target may also exhibit favorable safety profiles in preliminary assessments .

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